1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine

Conformational analysis Linker chemistry Molecular rigidity

Researchers requiring a conformationally constrained fluoranthene-piperidine scaffold often face substitution with flexible linker analogues that introduce unwanted rotational degrees of freedom, complicating docking studies and SAR interpretation. 1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine (CAS 93923-78-5) eliminates this ambiguity through direct C-N attachment at the 6a-position, yielding zero rotatable bonds between the piperidine nitrogen and the fluoranthene core (Δ = 4 fewer rotatable bonds vs. the propyl-linked analogue CAS 711603-42-8). • Predicted LogP of 4.753 and pKa of 7.77 ± 0.20 place this compound at the upper boundary of CNS drug-like space, suitable for CNS MPO calibration and ADME comparator studies. • The 5,6-dihydro saturation disrupts full fluoranthene planarity, reducing aggregation-caused quenching for OLED host material development. • Available in 10 mg, 50 mg, and 100 mg standard packs with bulk custom synthesis on request.

Molecular Formula C21H23N
Molecular Weight 289.4 g/mol
CAS No. 93923-78-5
Cat. No. B12678800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine
CAS93923-78-5
Molecular FormulaC21H23N
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C23CCC=C4C2=C(CC=C4)C5=CC=CC=C35
InChIInChI=1S/C21H23N/c1-4-14-22(15-5-1)21-13-7-9-16-8-6-11-18(20(16)21)17-10-2-3-12-19(17)21/h2-3,6,8-10,12H,1,4-5,7,11,13-15H2
InChIKeyYJYDPMLWADKSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine: Structural Identity and Physicochemical Baseline


1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine (CAS 93923-78-5) is a synthetic heterocyclic compound with molecular formula C₂₁H₂₃N and molecular weight 289.41 g/mol, featuring a piperidine ring directly attached at the 6a-position of a partially hydrogenated fluoranthene polycyclic aromatic hydrocarbon scaffold . The compound exists as a non-alternant tetracyclic architecture in which the saturated ethylene bridge (–CH₂–CH₂–) at the 5,6-position distinguishes it from fully aromatic fluoranthene derivatives and from analogues bearing a propyl linker between the fluoranthene core and the piperidine ring [1]. Predicted physicochemical properties include a boiling point of 417.9 ± 14.0 °C, a density of 1.176 ± 0.06 g/cm³, a pKa of 7.77 ± 0.20, and a calculated LogP of 4.753, reflecting the lipophilic character conferred by the extended polycyclic core . This combination of a partially saturated fluoranthene nucleus with a directly attached basic piperidine nitrogen creates a structurally distinctive chemotype that warrants systematic comparison with its closest structural analogues for informed scientific procurement.

Why Generic Piperidine or Fluoranthene Compounds Cannot Substitute


Although piperidine-containing compounds and fluoranthene derivatives each represent well-populated chemical spaces, 1-(5,6-dihydro-(4H)-fluoranthen-6a-yl)piperidine occupies a structurally unique intersection that cannot be substituted by generic alternatives without altering key molecular properties. The direct attachment of the piperidine nitrogen to the sp³-hybridized 6a-carbon of the partially hydrogenated fluoranthene creates a sterically constrained, non-planar geometry fundamentally different from both N-phenylpiperidines and from fluoranthene derivatives bearing the amine at peripheral aromatic positions . The closest commercially identified analogue, 1-[3-(5,6-dihydro-4H-fluoranthen-6a-yl)-propyl]-piperidine (CAS 711603-42-8), incorporates a three-carbon propyl linker that increases conformational flexibility by four additional rotatable bonds and raises the calculated LogP from 4.753 to 5.56, substantially altering both molecular shape and lipophilicity [1]. Furthermore, the predicted pKa of 7.77 places the piperidine nitrogen in a protonation range relevant to central nervous system penetration and lysosomal accumulation, a parameter sensitive to the electron-withdrawing or -donating character of the substituent at the fluoranthene 6a-position . Even among fluoranthene-piperidine conjugates, modest structural variations—such as the presence or absence of the 5,6-dihydro saturation or the length of the linker—yield molecules with divergent predicted ADME profiles, making generic substitution scientifically unsound without direct comparative experimental data [2].

Quantitative Differentiation from Structural Analogues


Direct vs. Linker-Mediated Piperidine Attachment: Conformational Restriction

1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine (CAS 93923-78-5) features a direct C–N bond between the piperidine ring and the sp³-hybridized 6a-carbon of the fluoranthene scaffold, yielding zero rotatable bonds between the heterocycle and the polycyclic core. In contrast, its closest commercially catalogued analogue, 1-[3-(5,6-dihydro-4H-fluoranthen-6a-yl)-propyl]-piperidine (CAS 711603-42-8), incorporates a three-methylene propyl linker, introducing four additional rotatable bonds and extending the nitrogen-to-core distance by approximately three carbon–carbon bond lengths [1]. This structural difference has direct implications for conformational entropy, molecular recognition at protein binding sites, and the ability to adopt well-defined three-dimensional pharmacophore geometries. The directly attached analogue enforces a restricted spatial relationship between the basic nitrogen and the fluoranthene π-system, whereas the propyl-linked variant permits sampling of an expanded conformational ensemble .

Conformational analysis Linker chemistry Molecular rigidity

Predicted LogP Differentiation and CNS Drug-Like Property Impact

The calculated octanol–water partition coefficient (LogP) for 1-(5,6-dihydro-(4H)-fluoranthen-6a-yl)piperidine is 4.753 (based on atom-based computational prediction), whereas the propyl-linked analogue 1-[3-(5,6-dihydro-4H-fluoranthen-6a-yl)-propyl]-piperidine (CAS 711603-42-8) exhibits a calculated LogP of 5.56, representing a ΔLogP of +0.81 [1]. This increase in lipophilicity exceeds the commonly cited optimal CNS drug-like range (LogP 1–4) and may predispose the propyl analogue to higher non-specific protein binding, increased metabolic liability via CYP450-mediated oxidation of the aliphatic linker, and reduced aqueous solubility [2]. The direct-attached analogue, with LogP of 4.753, falls closer to the upper boundary of CNS drug-like chemical space and may offer a more favorable balance between membrane permeability and metabolic stability. Additionally, the topological polar surface area is identical between the two compounds (PSA = 3.24 Ų), meaning that lipophilicity alone is the primary differentiating physicochemical parameter. The predicted pKa of 7.77 ± 0.20 for the target compound further supports a significant fraction of the protonated, water-soluble species at physiological pH, a parameter not yet reported for the propyl-linked comparator .

Lipophilicity LogP CNS penetration ADME prediction

5,6-Dihydro Saturation: Molecular Planarity vs. Fully Aromatic Derivatives

1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine incorporates a saturated ethylene bridge (–CH₂–CH₂–) at the 5,6-position of the fluoranthene core, which disrupts the full aromatic conjugation present in the parent fluoranthene (C₁₆H₁₀) and its fully aromatic derivatives [1]. Fully aromatic fluoranthenes such as 3-(piperidin-1-yl)fluoranthene or 1-(fluoranthen-3-yl)piperidine derivatives maintain complete π-delocalization across the entire tetracyclic system, resulting in a planar, rigid aromatic surface capable of extensive π–π stacking and potential DNA intercalation [2]. In contrast, the 5,6-dihydro saturation in the target compound introduces a non-planar distortion at the saturated bridge, partially disrupting π-conjugation and altering both the electronic absorption/emission profile and the intermolecular packing geometry [3]. This distinction has practical relevance for materials science applications: fully aromatic fluoranthene-piperidine conjugates have been explored as components in organic light-emitting devices (OLEDs) owing to their high thermal stability and favorable luminance efficiency in non-doped device configurations [4]. The partially saturated analogue is predicted to exhibit blue-shifted absorbance, reduced propensity for aggregation-caused quenching, and altered HOMO–LUMO gap relative to the fully aromatic counterpart, although experimental photophysical data for CAS 93923-78-5 have not been reported. For biological applications, partial saturation reduces the planarity associated with PAH-mediated aryl hydrocarbon receptor (AhR) activation and CYP1A1 induction—a known liability of fully aromatic fluoranthene [5].

Molecular planarity π-stacking Electronic properties PAH saturation

Evidence-Backed Application Scenarios


Conformationally Constrained CNS Pharmacophore Scaffold

The direct C–N attachment of the piperidine ring to the fluoranthene 6a-position provides a rigid, zero-rotatable-bond scaffold (Δ = 4 fewer rotatable bonds versus propyl-linked analogue CAS 711603-42-8) that is structurally analogous to certain piperidine-based DAT ligands [1][2]. This conformational restriction simplifies docking pose prediction and reduces entropic penalties upon target binding, making CAS 93923-78-5 a suitable candidate scaffold for structure-based design of monoamine transporter probes, where defined spatial relationships between the basic nitrogen and the aromatic recognition element are critical for affinity and selectivity [3].

Non-Planar Building Block for Organic Electronic Materials

The 5,6-dihydro saturation disrupts full fluoranthene planarity, which is predicted to suppress intermolecular π–π stacking that commonly causes aggregation-caused quenching in fully aromatic fluoranthene-based emitters [1]. This structural feature positions CAS 93923-78-5 as a candidate precursor for synthesizing non-doped OLED emitters or host materials where balanced charge transport and reduced exciton quenching are desired, complementing the high thermal stability and luminance efficiency reported for structurally related fluoranthene-piperidine derivatives [2].

Lipophilicity-Optimized Reference for CNS Drug-Like Benchmarking

With a calculated LogP of 4.753 and predicted pKa of 7.77 ± 0.20, CAS 93923-78-5 resides near the upper boundary of the CNS drug-like chemical space and offers a 0.81 LogP unit advantage over its propyl-linked counterpart (CAS 711603-42-8, LogP = 5.56) [1][2]. This makes the compound suitable as a reference standard in CNS MPO (Multiparameter Optimization) score calibration studies or as a comparator in ADME screening panels designed to differentiate the impact of linker length on passive permeability, P-glycoprotein efflux, and metabolic stability within the fluoranthene-piperidine chemotype [3].

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